molecular formula C11H18ClNO3 B3417190 tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate CAS No. 102284-41-3

tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate

Cat. No. B3417190
M. Wt: 247.72 g/mol
InChI Key: FXJFCSOQVPPIHK-UHFFFAOYSA-N
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Description

Tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate is a chemical compound that has been extensively studied in scientific research. It is commonly used in the synthesis of various organic compounds and has been found to possess several biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of tert-butyl (tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate is not fully understood. However, it is believed to act as a chiral building block in the synthesis of various organic compounds. It has also been found to possess various biochemical and physiological effects.

Biochemical And Physiological Effects

Tert-butyl (tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that tert-butyl (tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate may have potential use in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Tert-butyl (tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate has several advantages for lab experiments. It is a readily available chiral building block that can be easily synthesized. It has also been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use in lab experiments. It can be expensive to synthesize, and its effects may be difficult to study in vivo.

Future Directions

There are several future directions for the study of tert-butyl (tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate. One potential direction is the further study of its potential use in the treatment of cancer and Alzheimer's disease. Another potential direction is the development of new synthetic methods for tert-butyl (tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate that are more cost-effective and efficient. Additionally, the study of its effects on other biochemical pathways and its potential use in the synthesis of other organic compounds may also be explored.

Scientific Research Applications

Tert-butyl (tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate has been extensively studied in scientific research due to its various applications. It is commonly used in the synthesis of various organic compounds, including amino acids and peptides. It has also been used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Tert-butyl (tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJFCSOQVPPIHK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate

CAS RN

102284-41-3
Record name tert-butyl (2S)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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